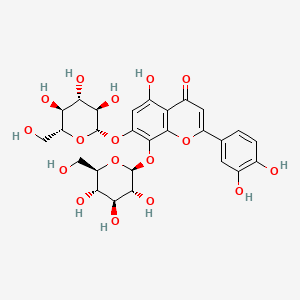

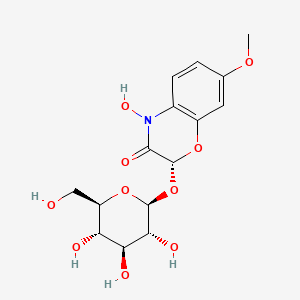

DIMBOA glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-DIMBOA glucoside is a DIMBOA glucoside.

Scientific Research Applications

Biologically Active Compounds in Plants

- DIMBOA glucoside, found in maize, is converted to its aglycone form upon tissue damage, exhibiting significant biological activity against various organisms. The glucoside itself is almost biologically inactive. This conversion and activity play a crucial role in plant defense mechanisms (Larsen & Christensen, 2000).

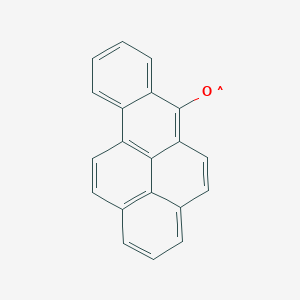

Impact on Electron Transport

- In maize, DIMBOA affects electron transport in both mitochondria and chloroplasts, highlighting its biochemical influence within plant cells. The glucoside form of DIMBOA does not have this inhibitory effect, which underscores the biological significance of the conversion from glucoside to aglycone (Massardo et al., 1994).

Influence of Light on DIMBOA-glucoside

- The concentration of DIMBOA glucoside in wheat is affected by light intensity, with levels being inversely related to light intensity. This suggests environmental factors significantly influence the presence of this compound in plants (Åhman & Johansson, 1994).

Role in Plant Defense

- DIMBOA glucoside contributes to plant defense, as shown in studies on maize and wheat. This compound, particularly when converted to its aglycone form, serves as a deterrent and toxic agent against pests like aphids, thereby playing a crucial role in the plant's natural defense system (Argandoña et al., 1983).

Interaction with Insects and Herbivores

- Insects and herbivores have evolved strategies to detoxify or circumvent the defenses posed by DIMBOA glucoside in plants. Some species metabolize DIMBOA to avoid its toxic effects, showcasing an evolutionary arms race between plants and their consumers (Wouters et al., 2014).

Effects on ATP Synthesis

- Hydroxamic acids like DIMBOA glucoside inhibit ATP synthesis in chloroplasts, demonstrating their potential impact on fundamental cellular processes in plants (Queirolo et al., 1981).

properties

Product Name |

DIMBOA glucoside |

|---|---|

Molecular Formula |

C15H19NO10 |

Molecular Weight |

373.31 g/mol |

IUPAC Name |

(2R)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15-/m1/s1 |

InChI Key |

WTGXAWKVZMQEDA-XFWGRBSCSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)N(C(=O)[C@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

SMILES |

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.